Fluorescent Brightener 220
Overview
Description
Mechanism of Action
Target of Action
Fluorescent Brightener 220, also known as an Optical Brightening Agent (OBA), is primarily targeted at textile materials and paper . Its role is to enhance the appearance of color, causing a “whitening” effect .
Mode of Action
This compound works by absorbing light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emitting light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence . This process is known as fluorescence . The blue light emitted by the brightener compensates for the diminishing blue of the treated material and changes the hue away from yellow or brown and toward white .
Biochemical Pathways
It absorbs ultraviolet light and re-emits it in the visible spectrum, specifically in the blue-violet range .
Result of Action
The primary result of this compound’s action is an enhanced appearance of whiteness or brightness in the materials to which it is applied . This is achieved by the compound’s ability to absorb ultraviolet light and re-emit it in the visible spectrum, creating a “whitening” effect .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an optical brightener dye
Cellular Effects
It has been noted that the substance is mildly irritating to the eyes and can cause a nuisance-causing concentration of airborne particles when dispersed, especially if powdered
Molecular Mechanism
It is known to exert its effects as an optical brightener dye
Temporal Effects in Laboratory Settings
It is known that the compound decomposes on heating and on burning, producing toxic and corrosive gases including nitrogen oxides and sulfur oxides
Dosage Effects in Animal Models
It has been reported that the acute oral and dermal toxicity is low, with an oral LD50 > 15000 mg/kg bw (rat) and a dermal LD50 > 2000 mg/kg bw (rat) .
Transport and Distribution
It is known that the compound is soluble in water , suggesting that it could be transported and distributed within cells and tissues via aqueous channels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 220 involves multiple steps, starting with the preparation of the stilbene core structure. The key steps include:
Condensation Reaction: The initial step involves the condensation of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride to form an intermediate compound.
Substitution Reaction: The intermediate is then subjected to substitution reactions with 4-(bis(2-hydroxyethyl)amino)aniline and 4-sulphonatoaniline under controlled conditions to introduce the desired functional groups.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the tetrasodium salt form of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often obtained as a white-to-yellow powder, which is then formulated into various commercial products .
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 220 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the brightening properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and alcohols .
Scientific Research Applications
Fluorescent Brightener 220 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Calcofluor White: Another stilbene fluorescent brightener used for visualizing fungi by binding to chitin in the cell wall.
Fluorescent Brightener 71, 85, 113, and 134: Structurally related stilbene fluorescent brighteners with similar applications.
Uniqueness: Fluorescent Brightener 220 is unique due to its specific functional groups and high efficiency in absorbing ultraviolet light and re-emitting blue light. This makes it particularly effective in enhancing the whiteness and brightness of materials compared to other similar compounds .
Properties
IUPAC Name |
tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZFDTYTCMAAQX-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N12Na4O16S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027781 | |
Record name | C.I. Fluorescent Brightener 220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1165.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16470-24-9 | |
Record name | C.I. Fluorescent Brightener 220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluorescent Brightener 220 interact with paper to enhance its whiteness?
A1: While the provided abstract [] does not delve into the specific mechanism of interaction between this compound and paper fibers, we can infer its general principle. Fluorescent brighteners, also known as optical brightening agents (OBAs), enhance the perceived whiteness by absorbing ultraviolet (UV) light and re-emitting it as visible blue light. This blue light emission counteracts the yellowish tint inherent in paper, making it appear brighter and whiter to the human eye. The paper likely absorbs the this compound onto its surface, allowing it to interact with incident light and exhibit its brightening effect.
Q2: Are there analytical methods specifically designed for measuring the whiteness of this compound in paper?
A2: The title of the research paper [] indicates a focus on measuring the whiteness of this compound used in papermaking. This suggests the existence of specific analytical methods tailored for this purpose. These methods likely involve spectrophotometry to analyze the light reflected or transmitted by paper samples treated with the brightener, allowing for the quantification of whiteness levels.
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